1,1-dimethyl-2,3-dihydro-1H-inden-5-amine
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Overview
Description
1,1-dimethyl-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C11H15N. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine typically involves the following steps:
Starting Material: The synthesis begins with indanone, which undergoes a series of reactions to introduce the amine group.
Reduction: The carbonyl group of indanone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups to the amine.
Scientific Research Applications
1,1-dimethyl-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-dimethyl-2,3-dihydro-1H-indene: Similar structure but lacks the amine group.
2,3-dihydro-1H-indene-5-amine: Similar structure but lacks the dimethyl groups.
Uniqueness
1,1-dimethyl-2,3-dihydro-1H-inden-5-amine is unique due to the presence of both the dimethyl groups and the amine group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64278-19-9 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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